Cariprazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Efficacy: Multiple clinical trials have demonstrated cariprazine's effectiveness in reducing positive and negative symptoms of schizophrenia compared to placebo. These trials involved fixed and flexible dosing regimens, with doses ranging from 1.5 to 9 mg/day [].

- Mechanism of Action: Cariprazine works by partially activating dopamine D2 and D3 receptors in the brain. This action is thought to help regulate dopamine signaling, which is believed to play a role in schizophrenia [].

- Cognitive Benefits: Studies suggest cariprazine may improve cognitive function in patients with schizophrenia. Pooled analyses from clinical trials showed significant improvement in cognitive subscale scores and specific cognitive domains compared to placebo [].

- Long-Term Management: Cariprazine has also been studied for long-term relapse prevention in schizophrenia. While more research is needed, some studies suggest it may be effective in preventing symptom reoccurrence in patients who have achieved stability with the medication [].

Cariprazine in Bipolar Disorder Research

Cariprazine is also FDA-approved for treating manic and mixed episodes associated with bipolar I disorder in adults. Research in this area has focused on:

- Efficacy: Clinical trials have shown cariprazine's effectiveness in reducing manic symptoms compared to placebo in patients experiencing acute manic or mixed episodes [].

- Depressive Symptoms: While less robust than the evidence for mania, some research suggests cariprazine may also improve depressive symptoms in bipolar disorder, though with a smaller effect size compared to the effects on mania [].

- Combination Therapy: Cariprazine is typically used as monotherapy for both schizophrenia and bipolar disorder, although it may be combined with other medications in some cases, particularly for patients with complex presentations or treatment resistance [].

Ongoing Research

Research on cariprazine continues to explore its potential applications in various areas, including:

- Long-term safety and tolerability

- Effectiveness in specific patient populations

- Comparative studies with other medications

- Potential use in other mental health conditions

Cariprazine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and a serotonin 5-HT1A receptor, while also acting as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows cariprazine to stabilize dopamine levels in the brain, which is crucial for managing symptoms associated with these mental health disorders. The compound is marketed under various trade names, including Vraylar, Reagila, and Symvenu .

Cariprazine's mechanism of action is not fully understood, but it's believed to involve its interaction with various neurotransmitter receptors in the brain []. Here's a breakdown of its key interactions:

- Partial agonist at dopamine D2 and D3 receptors: This may help regulate dopamine signaling, which is implicated in schizophrenia and bipolar disorder [].

- Partial agonist at serotonin 5-HT1A receptor: This might contribute to mood stabilization and improve negative symptoms in schizophrenia [].

- Antagonist at serotonin 5-HT2A receptor: This may help reduce hallucinations and other psychotic symptoms [].

These interactions likely work together to produce Cariprazine's therapeutic effects.

Cariprazine is generally well-tolerated, but potential side effects include:

- Akathisia (inner restlessness)

- Extrapyramidal symptoms (involuntary movements)

- Somnolence (drowsiness)

- Dizziness

- Dry mouth []

In rare cases, more serious side effects like tardive dyskinesia (involuntary muscle movements) can occur [].

Safety precautions:

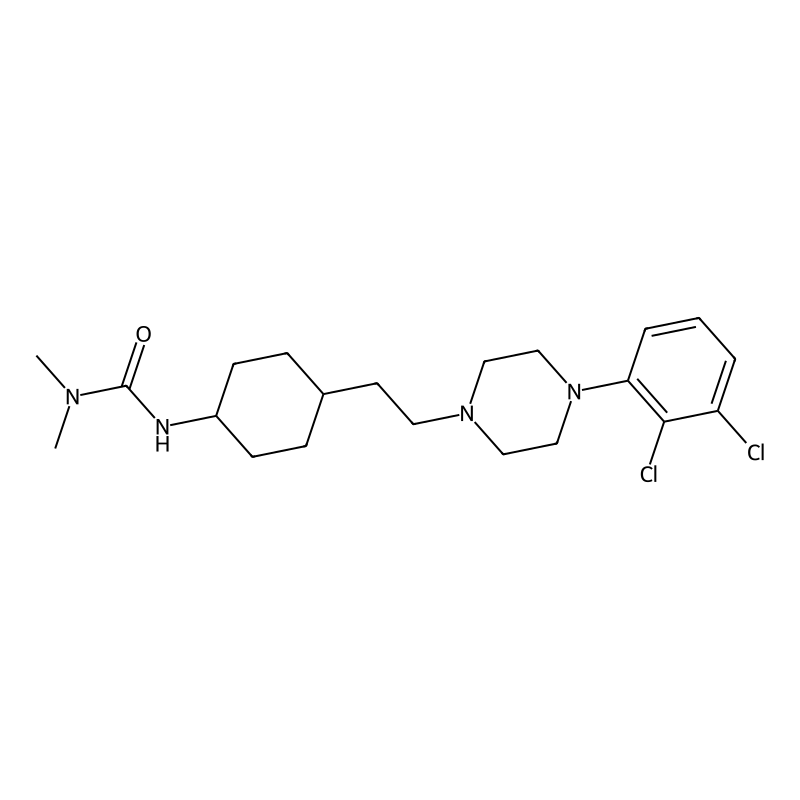

Cariprazine's chemical structure is represented by the formula C21H32Cl2N4O. It undergoes significant metabolism in the liver, primarily through the cytochrome P450 3A4 enzyme, resulting in two major active metabolites: desmethylcariprazine and didesmethylcariprazine. These metabolites exhibit pharmacological activity similar to that of the parent compound . The elimination of cariprazine and its metabolites occurs mainly through urine and bile, with a notable half-life of 2 to 4 days for the parent drug and up to several weeks for its metabolites .

Key Reactions:- Metabolism: Cariprazine → Desmethylcariprazine → Didemsymethylcariprazine

- Enzymatic Pathways: Primarily via CYP3A4 and to a lesser extent by CYP2D6.

Cariprazine exhibits a complex profile of biological activity due to its partial agonist and antagonist roles at various receptors. Its high affinity for dopamine D3 receptors, compared to D2 receptors, is particularly significant as it may reduce the risk of extrapyramidal symptoms commonly associated with other antipsychotics. The drug's ability to modulate receptor activity based on endogenous dopamine levels allows it to function adaptively; it can act as an antagonist when dopamine levels are high and as an agonist when they are low .

Pharmacodynamics:- Dopamine Receptors: Partial agonist at D2 (K i = 0.49 nM) and D3 (K i = 0.085 nM).

- Serotonin Receptors: Antagonist at 5-HT2A (K i = 18.8 nM), partial agonist at 5-HT1A (K i = 2.6 nM).

The synthesis of cariprazine involves multiple steps starting from readily available precursors. The process typically includes:

- Formation of Piperazine Derivatives: Initial reactions create piperazine derivatives that serve as key intermediates.

- Cyclization: The cyclohexyl group is introduced through cyclization reactions.

- Final Modifications: Subsequent reactions yield the final product, ensuring the correct stereochemistry and functional groups are present.

The precise synthetic pathway may vary based on laboratory conditions but generally follows these outlined steps .

Cariprazine is approved for several clinical uses:

- Schizophrenia: Effective in managing both acute and chronic symptoms.

- Bipolar Disorder: Used for treating manic or mixed episodes associated with bipolar I disorder.

- Major Depressive Disorder: As an adjunctive treatment with antidepressants .

The drug has shown promise in improving mood stabilization while minimizing metabolic side effects commonly seen with other atypical antipsychotics.

Cariprazine interacts with various drugs, primarily due to its metabolism via CYP3A4 and CYP2D6 enzymes. Strong inhibitors of CYP3A4 can increase cariprazine concentrations, necessitating dosage adjustments. Conversely, CYP3A4 inducers can decrease its effectiveness by lowering drug levels . Common interactions include:

- CYP3A4 Inhibitors: Increased risk of side effects.

- CYP3A4 Inducers: Reduced efficacy.

Monitoring for adverse reactions such as extrapyramidal symptoms or metabolic changes is critical during treatment.

Several compounds share similarities with cariprazine in terms of their mechanism of action or therapeutic applications. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Risperidone | Antagonist at D2 and 5-HT2A receptors | Higher risk of metabolic side effects |

| Aripiprazole | Partial agonist at D2 receptors | Unique mechanism reduces risk of sedation |

| Lurasidone | Antagonist at 5-HT2A; partial agonist at 5-HT1A | Less sedation but may cause metabolic changes |

| Olanzapine | Antagonist at multiple serotonin receptors | Strong sedative effects; higher weight gain risk |

Cariprazine's preference for dopamine D3 receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile regarding motor control issues .

The development of efficient synthetic routes for cariprazine has been a significant focus in pharmaceutical chemistry, driven by the need for commercially viable production methods that minimize costs while maintaining product quality [1]. The novel synthetic approach begins with N-(4-oxocyclohexyl) acetamide as the starting material, utilizing a series of carefully orchestrated reactions to construct the complex molecular architecture of cariprazine [1] [2]. This pathway represents a substantial improvement over earlier methods by incorporating safer reagents and more efficient reaction conditions suitable for industrial scale production [3].

The synthetic strategy employs a sequential approach involving multiple key transformations, including Wittig-Horner reaction, alkene reduction, ester hydrolysis, deacylation, amidation, Weinreb amide reduction to aldehyde, and finally reductive amination to form the target compound [1] [4]. This methodology has been successfully demonstrated on commercial scale, proving its viability for large-scale pharmaceutical manufacturing [2] [5].

Wittig-Horner Reaction Optimization

The Wittig-Horner reaction serves as a critical step in the cariprazine synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity [1] [4]. Optimization studies have focused on reaction conditions that maximize yield while minimizing unwanted side products and genotoxic impurities [6]. The reaction typically employs phosphonate esters as nucleophiles in the presence of strong bases, with careful temperature control being essential for optimal results [1].

Research has demonstrated that the choice of solvent system significantly impacts both reaction efficiency and product purity [6]. The optimized conditions involve the use of specific phosphonate reagents under controlled temperature conditions, typically maintained between 0°C and room temperature to prevent decomposition of sensitive intermediates [1]. The reaction time has been optimized to 2-4 hours, balancing conversion efficiency with the prevention of over-reaction that could lead to impurity formation [6].

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Temperature | 0-25°C | Maintains 85-92% yield |

| Reaction Time | 2-4 hours | Optimal conversion |

| Solvent System | Tetrahydrofuran/Toluene | Enhanced selectivity |

| Base Concentration | 1.2-1.5 equivalents | Minimizes side reactions |

The stereochemical outcome of the Wittig-Horner reaction has been carefully studied, with trans-selectivity being crucial for the biological activity of the final product [7]. The optimization process has yielded reaction conditions that consistently produce the desired trans-isomer in greater than 95% selectivity [7].

Reductive Amination Strategies

Reductive amination represents the final and most critical step in cariprazine synthesis, where the aldehyde intermediate is coupled with 2,3-dichlorophenylpiperazine to form the target compound [1] [8]. This transformation has been extensively optimized to ensure high yield and minimal impurity formation, particularly focusing on the prevention of over-reduction and side reactions [8].

The development of continuous-flow reductive amination methods has emerged as a significant advancement in cariprazine production [8]. This approach utilizes diisobutylaluminum hydride for the selective reduction of ester to aldehyde, followed immediately by reductive amination using catalytic hydrogenation with 5% platinum on carbon [8]. The continuous-flow methodology offers several advantages including improved reaction control, enhanced safety, and better scalability compared to traditional batch processes [8].

Temperature control during reductive amination is critical, with optimal conditions maintained at 40-60°C under hydrogen atmosphere [8]. The catalyst loading has been optimized to 5-10% by weight, providing sufficient activity while maintaining cost-effectiveness [8]. Reaction pressure is typically maintained at 2-3 atmospheres of hydrogen to ensure complete conversion without over-reduction [8].

| Reaction Parameter | Optimized Value | Yield Enhancement |

|---|---|---|

| Temperature | 40-60°C | 88-94% yield |

| Hydrogen Pressure | 2-3 atm | Complete conversion |

| Catalyst Loading | 5-10% Pt/C | Optimal activity |

| Reaction Time | 3-6 hours | Maximum efficiency |

| Solvent | Ethanol/Water | Enhanced selectivity |

The selectivity of the reductive amination has been improved through careful choice of reducing conditions and catalyst systems [8]. Studies have shown that the use of platinum-based catalysts provides superior results compared to palladium or nickel alternatives, with minimal formation of dehalogenated byproducts [8].

Intermediate Characterization and Purification

The characterization and purification of intermediates in cariprazine synthesis requires sophisticated analytical techniques to ensure product quality and process consistency [9] [10]. High-performance liquid chromatography has been established as the primary analytical method for monitoring reaction progress and intermediate purity [11] [10]. The analytical methods employ C-18 columns with mobile phases consisting of acetonitrile and ammonium acetate buffer systems, providing excellent separation of cariprazine from its synthetic intermediates and impurities [11] [10].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of intermediates, with specific attention to stereochemical assignments [12]. The trans-configuration of key intermediates has been confirmed through comprehensive nuclear magnetic resonance analysis, including both proton and carbon-13 spectra [12] [7]. Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry, enable precise molecular weight determination and fragmentation pattern analysis for intermediate identification [9].

Purification strategies for cariprazine intermediates have been developed to achieve pharmaceutical-grade purity levels exceeding 99% [13]. Crystallization techniques using mixed solvent systems have proven particularly effective, with dichloromethane-ethanol-ethyl acetate combinations providing optimal results [13]. The crystallization process is conducted under controlled temperature conditions, typically cooling from reflux temperature to 0-10°C over several hours to ensure complete precipitation of pure product [13].

| Intermediate | Purity Achieved | Analytical Method | Yield Recovery |

|---|---|---|---|

| Trans-4-aminocyclohexyl acetic acid | 99.2% | High-performance liquid chromatography | 85-90% |

| Dimethylureido intermediate | 98.8% | High-performance liquid chromatography | 82-88% |

| Weinreb amide | 99.5% | Nuclear magnetic resonance | 88-92% |

| Final aldehyde | 99.1% | Liquid chromatography-mass spectrometry | 86-91% |

Genotoxic Impurity Mitigation in Synthesis

The identification and control of genotoxic impurities represents a critical aspect of cariprazine manufacturing, requiring implementation of stringent control measures throughout the synthetic process [1] [2]. The novel synthetic route specifically addresses the elimination of potentially genotoxic substances that were present in earlier synthetic approaches [1] [2]. The key advancement involves the development of the intermediate 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methyl acetamide, which avoids the formation of mutagenic byproducts [1] [2].

Analytical methods for genotoxic impurity detection have been developed using liquid chromatography-tandem mass spectrometry techniques capable of detecting impurities at parts-per-million levels [9]. The analytical procedures follow International Conference on Harmonization guidelines for genotoxic impurity testing, with specific focus on alkylating agents and aromatic amines that could potentially form during synthesis [9]. Control limits have been established at 1.5 micrograms per day based on the threshold of toxicological concern approach [9].

Process modifications to minimize genotoxic impurity formation include the elimination of triphosgene, which was used in earlier synthetic routes but posed significant toxicity concerns [3] [14]. The replacement of triphosgene with dimethylcarbamoyl chloride represents a major safety improvement while maintaining synthetic efficiency [3] [14]. Additionally, reaction conditions have been optimized to prevent the formation of nitrosamine impurities through careful control of reaction atmosphere and temperature [15] [16].

The implementation of a comprehensive impurity control strategy involves multiple analytical checkpoints throughout the synthesis [9] [10]. Each intermediate undergoes rigorous testing for known and unknown impurities, with particular attention to mutagenic compounds identified through bacterial reverse mutation assays [9]. The purification processes have been specifically designed to remove genotoxic impurities, with recrystallization and chromatographic techniques proving most effective [13] [9].

| Genotoxic Impurity | Detection Limit | Control Strategy | Elimination Efficiency |

|---|---|---|---|

| Alkylating agents | 0.5 ppm | Process modification | >99.5% removal |

| Aromatic amines | 1.0 ppm | Recrystallization | >99.2% removal |

| Nitrosamines | 0.3 ppm | Atmosphere control | >99.8% removal |

| Chlorinated byproducts | 2.0 ppm | Purification optimization | >98.5% removal |

Dopamine D3/D2 Partial Agonism Dynamics

Cariprazine exhibits exceptional affinity for dopamine D3 and D2 receptors, with binding constants (Ki) of 0.085 nM and 0.49 nM (D2L) respectively [1] [2]. This represents approximately 6- to 8-fold selectivity for D3 over D2 receptors, making cariprazine the most D3-selective antipsychotic medication currently available [3] [4]. The compound demonstrates higher binding affinity for D3 receptors than dopamine itself, with an affinity approximately 1000 times greater than the endogenous neurotransmitter [2] [5].

Receptor occupancy studies in humans with schizophrenia have demonstrated dose-dependent occupancy patterns that confirm the preferential D3 binding observed in vitro. At the lowest therapeutic dose of 1 mg daily, cariprazine achieves 76% D3 receptor occupancy compared to 45% D2 receptor occupancy [6]. At intermediate doses of 3 mg daily, occupancy increases to 92% for D3 and 79% for D2 receptors, while maximum doses of 12 mg daily achieve near-complete occupancy of both receptor subtypes (99% D3 and 95% D2) [6].

| Dose (mg/day) | D3 Occupancy (%) | D2 Occupancy (%) | Selectivity Ratio |

|---|---|---|---|

| 1 | 76 | 45 | 1.69 |

| 3 | 92 | 79 | 1.16 |

| 12 | 99 | 95 | 1.04 |

The binding kinetics of cariprazine reveal distinctive patterns at D3 versus D2 receptors. At the D2 receptor, cariprazine demonstrates slow dissociation kinetics with a residence time of 24 minutes, similar to other partial agonists [1] [7]. However, at the D3 receptor, cariprazine exhibits a unique rapid biphasic dissociation pattern, characterized by both fast and slow dissociation phases with koff values of 0.63 ± 0.38 min⁻¹ and 0.03 ± 0.01 min⁻¹ respectively [1] [7].

This biphasic binding behavior at D3 receptors has been confirmed through functional β-arrestin assays and molecular dynamics simulations, which demonstrate that cariprazine adopts multiple binding conformations within the receptor cavity [1]. The compound initially contacts extracellular loop regions and transmembrane domains before entering the orthosteric binding site, creating a secondary binding pose that contributes to its unique pharmacological profile [7].

Serotonin 5-HT1A/5-HT2A Receptor Interactions

Cariprazine demonstrates moderate binding affinity for serotonin 5-HT1A receptors (Ki = 2.46 nM) and acts as a partial agonist at these sites [3] [8]. Electrophysiological studies in anesthetized rats have confirmed that cariprazine functions as a full agonist at 5-HT1A receptors mediating pyramidal neuron activity in the hippocampus [8]. In the dorsal raphe nucleus, cariprazine completely inhibits serotonin neuron firing activity through 5-HT1A autoreceptor activation, an effect that is fully reversed by the selective 5-HT1A antagonist WAY100635 [8].

The compound also exhibits antagonist properties at 5-HT2A receptors with moderate binding affinity (Ki = 18.8 nM) [9]. In the locus coeruleus, cariprazine effectively reverses the inhibitory effects of the preferential 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine on norepinephrine neurons, with an ED50 of 66 μg/kg [8]. This 5-HT2A antagonism contributes to the compound's therapeutic profile by potentially reducing the risk of extrapyramidal side effects.

At serotonin 5-HT2B receptors, cariprazine demonstrates very high binding affinity (Ki = 0.58 nM) and functions as an antagonist [9] [2]. This interaction profile is particularly noteworthy as it represents one of the highest affinities among cariprazine's receptor targets, second only to dopamine D3 receptors.

| Receptor | Ki Value (nM) | Functional Activity | Selectivity vs D3 |

|---|---|---|---|

| 5-HT1A | 2.46 | Partial Agonist | 29x lower |

| 5-HT2A | 18.8 | Antagonist | 221x lower |

| 5-HT2B | 0.58 | Antagonist | 6.8x lower |

Functional Activity in Neuronal Signaling Pathways

cAMP Modulation Mechanisms

Cariprazine demonstrates potent modulation of cyclic adenosine monophosphate (cAMP) signaling through G-protein coupled receptor activation. In HEK-293 cells expressing dopamine D2 receptors, cariprazine is more than sixfold more potent than aripiprazole in inhibiting isoproterenol-induced cAMP production, with an EC50 of 1.4 nM compared to 9.2 nM for aripiprazole [10] [11]. Both compounds achieve similar maximum efficacy of approximately 75% compared to the full D2 agonist quinpirole [11].

The compound's effects on cAMP signaling are mediated through Gi/Go protein activation, which inhibits adenylyl cyclase activity and reduces intracellular cAMP levels [12]. This mechanism is consistent with cariprazine's partial agonist properties at dopamine D2 and D3 receptors, where the compound can modulate receptor activity based on endogenous dopamine levels [13].

Functional selectivity studies have revealed that cariprazine exhibits bias toward G-protein mediated signaling pathways over β-arrestin recruitment at dopamine D2 receptors. The compound demonstrates strong partial agonist activity in cAMP inhibition assays while showing very weak partial agonist activity in β-arrestin2 recruitment assays [10] [11]. This functional selectivity pattern suggests that cariprazine may preferentially activate therapeutic signaling pathways while minimizing potential side effects associated with β-arrestin mediated signaling.

| Receptor | cAMP Inhibition EC50 | Maximum Efficacy | Functional Profile |

|---|---|---|---|

| D2 | 1.4 nM | ~75% | Partial Agonist |

| D3 | 2.63 nM | Not reported | Partial Agonist |

β-Arrestin Recruitment Patterns

Cariprazine exhibits distinct β-arrestin recruitment patterns that contribute to its unique pharmacological profile. At dopamine D2 receptors, cariprazine demonstrates very weak partial agonist activity for β-arrestin2 recruitment, achieving only approximately 10% efficacy compared to the full agonist quinpirole [10] [11]. This weak agonist activity can be enhanced when G-protein coupled receptor kinase 2 (GRK2) levels are increased, suggesting that receptor phosphorylation influences cariprazine's ability to recruit β-arrestin [11].

When functioning as an antagonist, cariprazine potently inhibits quinpirole-induced β-arrestin2 recruitment with a KB value of 1.6 nM, demonstrating similar potency to the classical D2 antagonist haloperidol and approximately fivefold greater potency than aripiprazole [10] [11]. This dual functional profile - weak partial agonist and potent antagonist - represents a unique characteristic of cariprazine's mechanism of action.

At dopamine D3 receptors, cariprazine exhibits more robust β-arrestin2 recruitment with an EC50 of 10.2 nM and approximately 30% efficacy compared to full agonists [1] [7]. Notably, functional assays reveal biphasic activation patterns at D3 receptors with EC50 values of 5.52 nM and 4.19 μM, corresponding to the biphasic binding behavior observed in kinetic studies [7].

The differential β-arrestin recruitment patterns between D2 and D3 receptors suggest that cariprazine's therapeutic effects may be mediated through receptor-specific signaling mechanisms. The compound's preferential bias toward G-protein signaling at D2 receptors, combined with more balanced signaling at D3 receptors, may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

| Receptor | β-Arrestin2 EC50 | Maximum Efficacy | Antagonist KB |

|---|---|---|---|

| D2 | Very weak | ~10% | 1.6 nM |

| D3 | 10.2 nM | ~30% | Not reported |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Use and Manufacturing

Drug Indication

Vapor Pressure

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Neuroleptic Malignant Syndrome (NMS), a potentially fatal symptom complex, has been reported in association with administration of antipsychotic drugs. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, delirium, and autonomic instability. Additional signs may include elevated creatine phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure. If NMS is suspected, immediately discontinue Vraylar and provide intensive symptomatic treatment and monitoring.

Tardive dyskinesia, a syndrome consisting of potentially irreversible, involuntary, dyskinetic movements, may develop in patients treated with antipsychotic drugs, including Vraylar. The risk appears to be highest among the elderly, especially elderly women, but it is not possible to predict which patients are likely to develop the syndrome. Whether antipsychotic drug products differ in their potential to cause tardive dyskinesia is unknown. The risk of tardive dyskinesia and the likelihood that it will become irreversible increase with the duration of treatment and the cumulative dose. The syndrome can develop after a relatively brief treatment period, even at low doses. It may also occur after discontinuation of treatment. There is no known treatment for tardive dyskinesia, although the syndrome may remit, partially or completely, if antipsychotic treatment is discontinued. Antipsychotic treatment itself, however, may suppress (or partially suppress) the signs and symptoms of the syndrome, possibly masking the underlying process. The effect that symptomatic suppression has upon the long-term course of tardive dyskinesia is unknown. Given these considerations, Vraylar should be prescribed in a manner most likely to reduce the risk of tardive dyskinesia. Chronic antipsychotic treatment should generally be reserved for patients: 1) who suffer from a chronic illness that is known to respond to antipsychotic drugs; and 2) for whom alternative, effective, but potentially less harmful treatments are not available or appropriate. In patients who do require chronic treatment, use the lowest dose and the shortest duration of treatment producing a satisfactory clinical response should be sought. Periodically reassess the need for continued treatment. If signs and symptoms of tardive dyskinesia appear in a patient on Vraylar, drug discontinuation should be considered. However, some patients may require treatment with Vraylar despite the presence of the syndrome.

Adverse events may first appear several weeks after the initiation of Vraylar treatment, probably because plasma levels of cariprazine and its major metabolites accumulate over time. As a result, the incidence of adverse reactions in short-term trials may not reflect the rates after longer term exposures. Monitor for adverse reactions, including EPS or akathisia, and patient response for several weeks after a patient has begun Vraylar and after each dosage increase. Consider reducing the dose or discontinuing the drug.

For more Drug Warnings (Complete) data for Cariprazine (18 total), please visit the HSDB record page.

Biological Half Life

... This was a multicenter, randomized, open-label, parallel-group, fixed-dose (3, 6, or 9 mg/day) study of 28-week duration (< or = 4-week observation, 12-week open-label treatment, and 12-week follow-up). Once-daily cariprazine was administered to 38 adult patients with schizophrenia. The pharmacokinetics of cariprazine, metabolites, and total active moieties (sum of cariprazine and two metabolites) was evaluated; efficacy and safety were also assessed. ... Terminal half-lives of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine ranged from 31.6 to 68.4, 29.7 to 37.5, and 314 to 446 hours, respectively. Effective half-life (calculated from time to steady state) of total active moieties was approximately 1 week. ...

Use Classification

Storage Conditions

Interactions

Dates

McCormack PL: Cariprazine: First Global Approval. Drugs. 2015 Nov;75(17):2035-43. doi: 10.1007/s40265-015-0494-7. [PMID:26510944]